Marcfortine A

Description

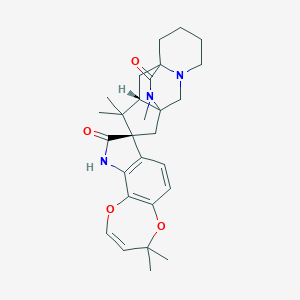

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione has been reported in Penicillium roqueforti and Aspergillus carneus with data available.

isolated from Penicillium roqueforti; structure very similar to paraherquamide

Structure

2D Structure

Properties

CAS No. |

75731-43-0 |

|---|---|

Molecular Formula |

C28H35N3O4 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1 |

InChI Key |

KYKUTNUWXQVSSU-ZALBMCOMSA-N |

Isomeric SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Appearance |

White solid |

Synonyms |

marcfortine A |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Origins of Marcfortine A: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by the fungus Penicillium roqueforti, the same microorganism responsible for the characteristic veining in blue cheeses.[1][2][3] First isolated in the early 1980s, this fungal metabolite has garnered significant interest within the scientific community due to its potent anthelmintic properties, positioning it as a potential lead compound in the development of new anti-parasitic drugs.[4] Structurally, this compound belongs to the paraherquamide class of natural products, characterized by a dense and stereochemically rich architecture. This guide delves into the current understanding of the biosynthetic origins of this compound, providing a comprehensive overview for researchers engaged in natural product chemistry, biosynthesis, and drug discovery.

The Biosynthetic Blueprint of this compound

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, drawing upon primary metabolic pathways to construct its intricate molecular framework. Isotopic labeling studies have been instrumental in identifying the fundamental building blocks of this complex molecule. The core structure of this compound is derived from four key precursors: L-tryptophan, L-lysine, methionine, and two isoprene units.[1]

Proposed Biosynthetic Pathway

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the known precursors and established biochemical transformations in related alkaloid biosynthetic pathways. The pathway likely involves a series of enzymatic modifications including prenylation, cyclization, and oxidation reactions.

Caption: A proposed biosynthetic pathway for this compound.

Unraveling the Pathway: Experimental Methodologies

The elucidation of natural product biosynthetic pathways is a complex endeavor that relies on a combination of classical feeding studies and modern molecular biology techniques. The foundational knowledge of this compound's precursors was established through isotopic labeling experiments.

Isotopic Labeling Studies

The core experimental strategy to identify the building blocks of this compound involved feeding Penicillium roqueforti cultures with isotopically labeled precursors, such as ¹³C-labeled L-tryptophan, L-lysine, and acetate (a precursor to the isoprene units). The incorporation and position of these labels in the final this compound molecule were then determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A generalized workflow for such an experiment is as follows:

Caption: A generalized workflow for isotopic labeling experiments.

Quantitative Data on this compound Production

Quantitative data on the production of this compound by Penicillium roqueforti is not extensively reported in the literature. Such data is crucial for optimizing production for potential pharmaceutical applications. The table below is a template for the types of quantitative data that would be valuable for researchers in this field.

| Parameter | Value | Method of Determination | Reference |

| Production Titer | |||

| Wild-type P. roqueforti | Data not available | HPLC-UV/MS | |

| Genetically modified strain | Data not available | HPLC-UV/MS | |

| Enzyme Kinetics | |||

| Prenyltransferase (hypothetical) | Data not available | In vitro enzymatic assay | |

| Cyclase (hypothetical) | Data not available | In vitro enzymatic assay | |

| Isotope Incorporation Rate | |||

| ¹³C-L-Tryptophan | Data not available | NMR/MS analysis | |

| ¹³C-L-Lysine | Data not available | NMR/MS analysis |

Future Directions and Concluding Remarks

The study of this compound biosynthesis remains an open field with significant opportunities for discovery. The identification and characterization of the this compound biosynthetic gene cluster in P. roqueforti is a critical next step. This would enable the heterologous expression of the pathway in a more genetically tractable host, facilitating detailed enzymatic studies and the engineered biosynthesis of novel analogs. Techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference could be employed to functionally characterize the roles of individual genes within the cluster.

References

- 1. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Functional Analysis of the Mycophenolic Acid Gene Cluster of Penicillium roqueforti | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Concise, Biomimetic Total Synthesis of d,l-Marcfortine C - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Marcfortine A: A Technical Guide to its Discovery and Isolation from Penicillium roqueforti

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid first discovered as a metabolite of Penicillium roqueforti, the fungus famously used in the production of blue cheeses.[1] Structurally related to the paraherquamide class of anthelmintics, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and data to aid researchers in this field.

Discovery and Initial Characterization

This compound was first isolated and identified in 1980 by Polonsky and her colleagues from the mycelium of Penicillium roqueforti. The structure of this novel alkaloid was established through X-ray analysis, which also led to the identification of two minor related alkaloids, Marcfortine B and C, alongside the previously known roquefortine.

Experimental Protocols

This section details the methodologies for the cultivation of Penicillium roqueforti, extraction of the crude alkaloid mixture, and the subsequent purification of this compound.

Fungal Cultivation

A pure culture of Penicillium roqueforti is required for the production of this compound. The following protocol outlines a typical laboratory-scale cultivation.

Materials:

-

Pure culture of Penicillium roqueforti

-

Czapek-Dox broth (or similar suitable liquid medium)

-

Sucrose

-

Yeast extract

-

Erlenmeyer flasks (2 L)

-

Incubator shaker

Procedure:

-

Prepare the liquid culture medium (e.g., Czapek-Dox broth supplemented with sucrose and yeast extract).

-

Sterilize the medium by autoclaving.

-

Inoculate the sterile medium with a spore suspension or mycelial fragments of P. roqueforti.

-

Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-28 °C) for a period of 10-14 days. Adequate aeration is crucial for fungal growth and metabolite production.

Extraction of Crude Alkaloids

After the incubation period, the fungal biomass is separated from the culture broth, and the alkaloids are extracted.

Materials:

-

Fungal culture from Step 1

-

Buchner funnel and filter paper

-

Organic solvent (e.g., chloroform, ethyl acetate)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separate the mycelium from the culture broth by filtration using a Buchner funnel.

-

The mycelium is the primary source of this compound. The filtered mycelium should be macerated and extracted with an organic solvent such as chloroform or ethyl acetate. This process is typically repeated multiple times to ensure complete extraction.

-

The culture filtrate can also be extracted with the same organic solvent to recover any secreted alkaloids.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid residue.

Purification of this compound

The crude extract contains a mixture of alkaloids and other metabolites. Chromatographic techniques are employed to isolate this compound.

Materials:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

A series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding chloroform, ethyl acetate, and finally methanol.

-

Fractions are collected and analyzed by TLC to monitor the separation of compounds. Fractions containing compounds with similar Rf values are pooled.

-

-

Further Purification:

-

Fractions enriched in this compound are further purified by repeated column chromatography or by preparative TLC.

-

For obtaining highly pure this compound, reversed-phase high-performance liquid chromatography (HPLC) can be employed as a final purification step.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₅N₃O₄ |

| Molecular Weight | 477.6 g/mol |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| Mass Spectrometry (m/z) | Specific fragmentation data not available |

Note: Detailed NMR and mass spectrometry data were not available in the publicly accessible literature at the time of this guide's compilation. Researchers should refer to the original 1980 publication by Polonsky et al. for this information.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Signaling Pathway of this compound's Anthelmintic Action

Based on its structural similarity to paraherquamides, this compound is proposed to act as an antagonist at nematode nicotinic acetylcholine receptors (nAChRs), specifically the L-type.

References

The Intricate Pathway of Marcfortine A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, has garnered significant interest due to its potent anthelmintic properties. Understanding its intricate biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and medicinal chemistry efforts. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its fundamental building blocks: the amino acids L-lysine and L-tryptophan. Drawing upon established knowledge of the closely related paraherquamide family of natural products, this document outlines the key enzymatic transformations, proposes a putative biosynthetic gene cluster, and details the experimental methodologies employed to elucidate this complex pathway. Quantitative data from precursor incorporation studies are summarized, and the logical flow of the biosynthesis is visualized through detailed diagrams.

Introduction

The marcfortine and paraherquamide families of fungal metabolites are characterized by a complex, polycyclic architecture featuring a unique bicyclo[2.2.2]diazaoctane core and a spiro-oxindole moiety. This compound, isolated from the cheese-ripening fungus Penicillium roqueforti, is distinguished by its six-membered G-ring, differing from the five-membered ring found in paraherquamide A.[1][2] Early biosynthetic studies have firmly established that this compound is derived from L-tryptophan, L-lysine, a methyl group from methionine, and two isoprene units.[3][4] The pipecolic acid moiety of this compound is specifically formed from L-lysine via an α-aminoadipate intermediate.[3][4] This guide will delve into the step-by-step enzymatic construction of this remarkable natural product.

Precursors of this compound

The biosynthesis of the this compound scaffold is a convergent process, utilizing primary metabolites as its foundational precursors. The table below summarizes the building blocks and their contribution to the final structure.

| Precursor | Origin | Contribution to this compound Structure | Citation |

| L-Tryptophan | Amino Acid Pool | Forms the core spiro-oxindole and part of the heterocyclic ring system. | [3][4] |

| L-Lysine | Amino Acid Pool | Converted to pipecolic acid, which forms a key part of the bicyclo[2.2.2]diazaoctane core. | [3][4] |

| S-Adenosyl Methionine (SAM) | One-Carbon Metabolism | Donates a methyl group. | [3] |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate Pathway | Two units are incorporated as isoprene moieties. | [3] |

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic gene cluster for this compound in P. roqueforti has not been fully elucidated, the well-characterized pathway of the structurally similar paraherquamides provides a robust model. The following section outlines the proposed enzymatic steps, drawing direct parallels to the paraherquamide biosynthesis.[2][3]

Formation of the Diketopiperazine Intermediate

The initial step is the condensation of L-tryptophan and L-pipecolic acid (derived from L-lysine). This reaction is catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) , a large, multi-domain enzyme common in fungal secondary metabolism. The NRPS activates the two amino acids as adenylates and tethers them to thiolation domains before catalyzing the formation of a dipeptide, which is then cyclized to form a diketopiperazine intermediate.

Prenylation

Following the formation of the diketopiperazine, a prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety, typically at the C2 position.[2] This "reverse" prenylation is a hallmark of this class of alkaloids.

Formation of the Bicyclo[2.2.2]diazaoctane Core

A key step in the biosynthesis is the formation of the characteristic bicyclo[2.2.2]diazaoctane ring system. In the paraherquamide pathway, this is proposed to occur via an intramolecular Diels-Alder reaction catalyzed by a Diels-Alderase .[2] This enzyme facilitates a [4+2] cycloaddition to form the strained, bridged ring structure.

Spirocycle Formation and Tailoring Reactions

The formation of the spiro-oxindole moiety is a critical step and is catalyzed by a flavin-dependent monooxygenase .[1][3] This enzyme, homologous to PhqK in the paraherquamide pathway, is proposed to catalyze an epoxidation of the indole ring followed by a pinacol-type rearrangement to generate the spirocyclic system.[3] Subsequent tailoring reactions, likely involving other enzymes within the gene cluster such as oxidoreductases and a second prenyltransferase, would complete the synthesis of this compound. These final steps would include the formation of the dioxepin ring and the attachment of the second isoprene unit.

Experimental Methodologies

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of genetic and biochemical techniques.

Isotopic Labeling Studies

This is a cornerstone technique for identifying the precursors of a natural product.

General Protocol:

-

Culturing: Penicillium roqueforti is grown in a suitable liquid medium.

-

Precursor Feeding: Isotopically labeled precursors (e.g., ¹³C-labeled lysine, ¹³C-labeled tryptophan, ¹³C-labeled acetate) are added to the culture at a specific growth phase.

-

Incubation: The culture is incubated for a period to allow for the incorporation of the labeled precursors into the secondary metabolites.

-

Extraction: this compound is extracted from the fungal mycelium and/or the culture broth using organic solvents.

-

Purification: The crude extract is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling.[4]

Gene Cluster Identification and Functional Genomics

Identifying the biosynthetic gene cluster is key to understanding the enzymatic machinery.

Methodology:

-

Genome Sequencing: The genome of the producing organism, P. roqueforti, is sequenced.

-

Bioinformatic Analysis: The genome is mined for putative secondary metabolite gene clusters using tools like antiSMASH and SMURF.[5] The search is guided by the presence of key enzyme-encoding genes, such as NRPS and prenyltransferases.

-

Gene Knockout/Silencing: Genes within the putative cluster are systematically knocked out or silenced (e.g., using RNAi). The resulting mutants are then analyzed for their ability to produce this compound. A loss of production upon deletion of a gene confirms its involvement in the pathway.[5]

-

Heterologous Expression: The entire gene cluster or individual genes can be expressed in a heterologous host (e.g., Aspergillus nidulans) to confirm their function and to produce intermediates or the final product.

In Vitro Enzyme Assays

Once the genes are identified, the corresponding enzymes can be expressed, purified, and their activity assayed in vitro.

General Protocol:

-

Gene Cloning and Expression: The gene of interest is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or yeast).

-

Protein Purification: The recombinant enzyme is purified using affinity chromatography.

-

Enzyme Assay: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors (e.g., ATP, Mg²⁺ for NRPS; DMAPP for prenyltransferases; FAD/NADH for monooxygenases).[2]

-

Product Analysis: The reaction mixture is analyzed by HPLC, LC-MS, or NMR to detect the formation of the expected product.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the public domain. However, data from related paraherquamide studies provide valuable insights. The table below summarizes the types of quantitative data that are critical for a complete understanding of the biosynthetic pathway.

| Data Type | Description | Significance |

| Precursor Incorporation Rates | The percentage of an isotopically labeled precursor that is incorporated into the final product. | Confirms precursor-product relationships and can indicate pathway flux. |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten parameters that describe the affinity of an enzyme for its substrate and its catalytic turnover rate. | Provides a quantitative measure of enzyme efficiency and substrate preference. |

| Production Titer | The concentration of this compound produced in a given culture volume over time. | A key parameter for optimizing production for industrial or research purposes. |

| Gene Expression Levels (qRT-PCR) | The relative abundance of mRNA transcripts for the biosynthetic genes under different conditions. | Correlates gene activity with metabolite production and can help identify regulatory elements. |

Conclusion and Future Directions

The biosynthesis of this compound is a complex and elegant process that showcases the synthetic prowess of fungi. While the core precursors and a putative pathway based on the well-studied paraherquamides have been established, significant research is still needed to fully characterize the specific enzymes and regulatory mechanisms in Penicillium roqueforti. The identification and characterization of the complete this compound biosynthetic gene cluster will be a critical next step. This will enable the heterologous expression of the pathway for sustainable production and facilitate combinatorial biosynthesis approaches to generate novel analogs with improved therapeutic properties. The detailed understanding of this pathway not only satisfies fundamental scientific curiosity but also paves the way for the development of new and effective anthelmintic drugs to combat parasitic infections in both humans and animals.

References

- 1. research.wur.nl [research.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products Synthesis: Enabling Tools to Penetrate Nature’s Secrets of Biogenesis and Biomechanism - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Marcfortine A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A is a complex indole alkaloid produced by the fungus Penicillium roqueforti. As a member of the paraherquamide family of natural products, it exhibits potent anthelmintic properties, making its biosynthetic pathway a subject of significant interest for potential applications in drug development and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated gene cluster for this compound has not yet been fully characterized, extensive research on the closely related paraherquamide alkaloids provides a robust predictive framework for its biogenesis. This document outlines a putative biosynthetic pathway for this compound, details common experimental protocols for its study, and presents available data in a structured format.

Core Precursors of this compound

Biosynthesis studies have identified the primary metabolic building blocks that constitute the intricate scaffold of this compound. These precursors are incorporated into the final structure through a series of enzyme-catalyzed reactions.[1]

| Precursor | Moiety Contributed |

| L-Tryptophan | Indole ring and adjacent carbons |

| L-Lysine | Pipecolic acid core (via α-ketoglutarate)[1] |

| Methionine | Methyl group |

| Acetic Acid | Two isoprene units[1] |

A Putative Biosynthetic Pathway for this compound

Based on the well-characterized biosynthetic pathway of the structurally similar paraherquamide A, a putative enzymatic cascade for this compound is proposed. This pathway likely involves a multi-modular non-ribosomal peptide synthetase (NRPS), prenyltransferases for the addition of isoprene units, a Diels-Alderase for the formation of the characteristic bicyclo[2.2.2]diazaoctane core, and a series of tailoring enzymes, such as oxidoreductases, to yield the final complex structure.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of complex natural product biosynthetic pathways, such as that of this compound, relies on a combination of genetic and biochemical techniques. The following protocols are standard approaches in the field.

Gene Cluster Identification and Bioinformatic Analysis

-

Objective: To identify the putative biosynthetic gene cluster (BGC) for this compound in the genome of Penicillium roqueforti.

-

Methodology:

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of a this compound-producing strain of P. roqueforti.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

-

Homology-Based Search: Search the predicted BGCs for genes encoding enzymes homologous to those found in known bicyclo[2.2.2]diazaoctane indole alkaloid pathways, particularly the paraherquamide BGC. Key search queries include genes for NRPSs, prenyltransferases, and Diels-Alderases.

-

Caption: Workflow for identifying a putative biosynthetic gene cluster.

Gene Knockout and Heterologous Expression

-

Objective: To functionally validate the involvement of candidate genes in the this compound pathway.

-

Methodology:

-

Gene Deletion: Create targeted knockouts of individual genes within the putative BGC in P. roqueforti using CRISPR/Cas9 or homologous recombination.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound and the potential accumulation of biosynthetic intermediates in a mutant strain confirms the gene's role in the pathway.

-

Heterologous Expression: Express the entire putative BGC or individual genes in a heterologous host, such as Aspergillus nidulans or yeast, that does not natively produce this compound. Successful production of this compound or its intermediates in the heterologous host provides strong evidence for the function of the cloned genes.

-

In Vitro Enzyme Assays

-

Objective: To characterize the specific function and catalytic properties of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: Overexpress the gene of interest (e.g., a putative prenyltransferase or oxidoreductase) in a suitable expression system like E. coli or yeast. Purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with its predicted substrate(s) and necessary co-factors. For example, a prenyltransferase would be incubated with a diketopiperazine intermediate and dimethylallyl pyrophosphate (DMAPP).

-

Product Identification: Analyze the reaction mixture by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the enzymatic product and confirm the enzyme's catalytic function.

-

Logical Relationship: Regulation of the Biosynthetic Gene Cluster

The expression of secondary metabolite BGCs is often tightly regulated. While specific regulatory elements for the this compound cluster are unknown, a general model of regulation in fungi involves pathway-specific transcription factors and global regulators that respond to environmental cues.

Caption: General model for the regulation of a fungal BGC.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the foundational precursors are known, the specific enzymes and their encoding genes in Penicillium roqueforti await definitive characterization. The study of the homologous paraherquamide pathway provides a strong predictive model and a clear roadmap for future investigations. The application of modern genomic and synthetic biology tools, including long-read genome sequencing, CRISPR-based gene editing, and heterologous expression of the entire biosynthetic gene cluster, will be instrumental in fully unraveling the biosynthesis of this potent anthelmintic compound. A complete understanding of the pathway will not only provide insights into the evolution of fungal secondary metabolism but also pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

The Enigmatic Silence: Unraveling the Mechanism of Marcfortine A as a Nicotinic Antagonist Remains an Open Scientific Question

Despite a thorough review of scientific literature, the mechanism of action for Marcfortine A as a nicotinic antagonist appears to be an uncharted area of research. Currently, there is no publicly available data to construct a detailed technical guide on its interaction with nicotinic acetylcholine receptors (nAChRs).

This comprehensive search sought to identify key quantitative data, experimental protocols, and established signaling pathways that would elucidate the antagonistic properties of this compound at nAChRs. The investigation aimed to uncover details regarding its binding affinity (Kᵢ, IC₅₀), efficacy (EC₅₀), and the nature of its antagonism—whether it acts as a competitive, non-competitive, or allosteric modulator. Furthermore, the search extended to electrophysiological studies that would reveal its effects on ion channel kinetics and subtype selectivity among the diverse family of nAChRs.

The absence of such information in the scientific domain means that the core requirements for a technical whitepaper, including structured data tables, detailed experimental methodologies, and visual diagrams of its mechanism, cannot be fulfilled at this time. The scientific community has yet to publish research that would shed light on the following critical aspects:

-

Binding Site and Affinity: There is no information to pinpoint where this compound binds on the nAChR protein or the strength of this interaction.

-

Mode of Antagonism: It remains unknown whether this compound competes with the natural ligand, acetylcholine, for the same binding site (competitive antagonism), binds to a different site to prevent channel opening (non-competitive antagonism), or modulates the receptor's function from an allosteric site.

-

Subtype Selectivity: The specificity of this compound for any of the numerous nAChR subtypes, which exhibit distinct physiological roles, has not been characterized.

-

Functional Effects: Details on how this compound alters the electrophysiological properties of nAChRs, such as ion flow and channel gating, are not documented.

Consequently, the creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships for this compound's action as a nicotinic antagonist is not possible.

This report serves to inform researchers, scientists, and drug development professionals that the mechanism of action of this compound as a nicotinic antagonist represents a significant knowledge gap. Future research in this area would be necessary to provide the foundational data required for a comprehensive technical understanding. Investigators interested in this compound are encouraged to undertake foundational studies, including radioligand binding assays and electrophysiological recordings, to begin to unravel its potential role as a nicotinic antagonist.

The Biological Activity of Marcfortine A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcfortine A, a complex indole alkaloid produced by Penicillium roqueforti, belongs to the spiro-oxindole class of mycotoxins. Structurally related to the paraherquamides, this compound and its synthetic derivatives have garnered significant interest within the scientific community, primarily for their notable anthelmintic properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, structure-activity relationships, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of parasitology, medicinal chemistry, and drug discovery.

Anthelmintic Activity

The most extensively studied biological activity of this compound and its derivatives is their potent action against parasitic nematodes. While this compound itself exhibits anthelmintic properties, it is generally considered less potent than the structurally similar paraherquamide A.[1][2] Derivatives of the paraherquamide class, such as 2-desoxoparaherquamide A (derquantel), have shown superior nematocidal activity and have been developed for veterinary use.[1][2]

The primary mechanism of anthelmintic action for this class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] This blockade of cholinergic neuromuscular transmission leads to flaccid paralysis and subsequent expulsion of the parasites from the host.[2][3] Specifically, these compounds have been shown to block the depolarizing effects of acetylcholine and other nicotinic agonists like levamisole and morantel on nematode muscle cells.[3]

Quantitative Anthelmintic Activity Data

The following table summarizes the available quantitative data on the anthelmintic activity of this compound and its key derivatives against various nematode species.

| Compound | Nematode Species | Assay Type | Activity Metric | Value | Reference |

| Paraherquamide | Haemonchus contortus | Larval Motility Inhibition (L3) | IC50 (72h) | 2.7 µg/mL | [4] |

| Paraherquamide | Trichostrongylus colubriformis | Larval Motility Inhibition (L3) | IC50 (72h) | 0.058 µg/mL | [4] |

| Paraherquamide | Ostertagia circumcincta | Larval Motility Inhibition (L3) | IC50 (72h) | 0.033 µg/mL | [4] |

| 2-Deoxoparaherquamide (Derquantel) | Human α3 nAChR | Ca2+ Flux Assay | IC50 | ~9 µM | [3] |

| 2-Deoxoparaherquamide (Derquantel) | Human muscle-type nAChR | Ca2+ Flux Assay | IC50 | ~3 µM | [3] |

Insecticidal Activity

In addition to their anthelmintic effects, derivatives of the paraherquamide family, to which this compound is closely related, have demonstrated insecticidal activity. Studies have shown that various paraherquamides exhibit toxicity against the hemipteran Oncopeltus fasciatus.[5][6]

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of several paraherquamide derivatives against Oncopeltus fasciatus.

| Compound | Insect Species | Assay Type | Activity Metric | Value | Reference |

| Paraherquamide E | Oncopeltus fasciatus | Topical Application | LD50 | 0.089 µ g/nymph | [5][6] |

| Paraherquamide A | Oncopeltus fasciatus | Topical Application | LD50 | > 10 µ g/nymph | [5][6] |

| Paraherquamide B | Oncopeltus fasciatus | Topical Application | LD50 | > 10 µ g/nymph | [5][6] |

| VM55596 (N-oxide paraherquamide) | Oncopeltus fasciatus | Topical Application | LD50 | 0.44 µ g/nymph | [5][6] |

Mechanism of Action: Cholinergic Antagonism in Nematodes

The primary mode of action of this compound and its more potent paraherquamide analogs is the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. This antagonism disrupts the normal signaling pathway that leads to muscle contraction, resulting in paralysis.

Caption: Cholinergic antagonism by this compound and its derivatives at the nematode neuromuscular junction.

Experimental Protocols

Anthelmintic Activity Assays

1. Larval Motility Inhibition Assay (adapted from[4])

-

Organism: Third-stage larvae (L3) of Haemonchus contortus, Trichostrongylus colubriformis, or Ostertagia circumcincta.

-

Procedure:

-

Harvest and wash L3 larvae from fecal cultures.

-

Prepare serial dilutions of the test compounds (e.g., this compound, paraherquamide derivatives) in a suitable solvent (e.g., DMSO) and then in culture medium.

-

Dispense approximately 100 larvae into each well of a 96-well microtiter plate.

-

Add the test compound dilutions to the wells. Include solvent controls and a positive control (e.g., levamisole).

-

Incubate the plates at a controlled temperature (e.g., 27°C) for a specified period (e.g., 72 hours).

-

Assess larval motility under a microscope. Larvae are considered immotile if they do not show coordinated movement.

-

Calculate the percentage of motility inhibition for each concentration relative to the solvent control.

-

Determine the IC50 value (the concentration that inhibits 50% of larval motility) using appropriate statistical software.

-

2. Adult Worm Motility Assay

-

Organism: Adult Haemonchus contortus.

-

Procedure:

-

Collect adult worms from the abomasum of infected donor animals.

-

Wash the worms in a suitable buffer (e.g., phosphate-buffered saline).

-

Place a defined number of worms (e.g., 5-10) into wells of a multi-well plate containing culture medium.

-

Add the test compounds at various concentrations. Include solvent and positive controls.

-

Incubate under physiological conditions (e.g., 37°C, 5% CO2).

-

Observe and score the motility of the worms at set time points (e.g., 24, 48, 72 hours). Motility can be scored on a scale (e.g., 0 = dead, 3 = vigorous movement).

-

Calculate the reduction in motility and determine the effective concentration.

-

Insecticidal Activity Assay

1. Topical Application Assay (adapted from[5][6])

-

Organism: Nymphs of Oncopeltus fasciatus.

-

Procedure:

-

Rear Oncopeltus fasciatus under controlled laboratory conditions.

-

Select nymphs of a specific age or developmental stage for the assay.

-

Dissolve the test compounds in a volatile solvent (e.g., acetone) to prepare a range of concentrations.

-

Apply a small, precise volume (e.g., 1 µL) of the test solution directly to the dorsal surface of the nymph's thorax using a microapplicator.

-

Treat control groups with the solvent alone.

-

House the treated insects in containers with food and water.

-

Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

Calculate the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis or a similar statistical method.

-

Structure-Activity Relationships (SAR)

The structural differences between this compound and paraherquamide A, and the variations among the paraherquamide derivatives, provide insights into the structure-activity relationships governing their biological potency.

-

The G-Ring: this compound possesses a six-membered G-ring with no substituents, whereas paraherquamide A has a five-membered G-ring with methyl and hydroxyl groups at C14. The higher potency of paraherquamide A suggests that the nature and substitution of this ring are critical for activity.[1][2]

-

Substitution at C24-C25: Modifications to the olefin at positions C24-C25 in this compound have been explored. Most of these analogs showed a loss of anthelmintic activity, indicating the importance of this structural feature.[7]

-

Modifications in Paraherquamides: The high activity of 2-desoxoparaherquamide A highlights that the hydroxyl group at C-2 is not essential for potent anthelmintic action.[1] In the case of insecticidal activity, substitutions at C-16, as seen in paraherquamide H and I, and the N-oxide functionality in VM55596, influence the potency.[5][6]

Caption: Structure-activity relationship overview of this compound and related paraherquamides.

Conclusion

This compound and its derivatives, particularly those in the paraherquamide family, represent a significant class of natural products with potent anthelmintic and, in some cases, insecticidal activities. Their mode of action as antagonists of nematode nicotinic acetylcholine receptors offers a distinct mechanism from many existing anthelmintics, making them valuable leads in the development of new drugs to combat parasitic infections, especially in the face of growing drug resistance. Further research into the synthesis of novel derivatives and a deeper understanding of their interactions with specific nAChR subtypes will be crucial for optimizing their therapeutic potential and minimizing potential toxicity. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for future investigations in this promising area of drug discovery.

References

- 1. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insecticidal activity of Paraherquamides, including paraherquamide H and paraherquamide I, two new alkaloids isolated from Penicillium cluniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C24 and C25 substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bicyclo[2.2.2]diazaoctane Core of Marcfortine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bicyclo[2.2.2]diazaoctane core, a key structural motif within the potent anthelmintic agent Marcfortine A. This document delves into the synthesis, chemical properties, and biological significance of this intricate heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways to support advanced research and drug development efforts.

Structural and Chemical Properties

The bicyclo[2.2.2]diazaoctane core is a defining feature of this compound and related fungal metabolites, contributing significantly to their three-dimensional structure and biological activity.[1][2][3]

X-ray Crystallography Data

The definitive three-dimensional structure of this compound, including the bicyclo[2.2.2]diazaoctane core, was elucidated by X-ray analysis.[1] While the full crystallographic data is available in the primary literature, key bond lengths and angles within the bicyclo[2.2.2]diazaoctane core are summarized below.

| Feature | Value |

| Selected Bond Lengths (Å) | |

| N1 - C2 | Data unavailable in search results |

| C2 - C3 | Data unavailable in search results |

| C3 - N4 | Data unavailable in search results |

| N4 - C5 | Data unavailable in search results |

| C5 - C6 | Data unavailable in search results |

| C6 - C1 | Data unavailable in search results |

| N1 - C7 | Data unavailable in search results |

| N4 - C8 | Data unavailable in search results |

| C7 - C8 | Data unavailable in search results |

| **Selected Bond Angles (°) ** | |

| C7 - N1 - C2 | Data unavailable in search results |

| N1 - C2 - C3 | Data unavailable in search results |

| C2 - C3 - N4 | Data unavailable in search results |

| C8 - N4 - C3 | Data unavailable in search results |

| N4 - C5 - C6 | Data unavailable in search results |

| C5 - C6 - C1 | Data unavailable in search results |

Note: Specific bond lengths and angles from the X-ray crystal structure of this compound were not available in the searched resources. Researchers are directed to the primary publication for this detailed information: Polonsky, J.; Merrien, M.-A.; Prangé, T.; Pascard, C. J. Chem. Soc., Chem. Commun. 1980, 601.

Spectroscopic Data

The structural characterization of this compound is further supported by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Specific assignments for the bicyclo[2.2.2]diazaoctane core protons of this compound are not detailed in the available search results. Comprehensive 1D and 2D NMR analysis as reported in the chemical literature would be required for complete assignment. |

| ¹³C NMR | Specific assignments for the bicyclo[2.2.2]diazaoctane core carbons of this compound are not detailed in the available search results. Comprehensive 1D and 2D NMR analysis as reported in the chemical literature would be required for complete assignment. |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺: Specific data not available in search results | Specific data not available in search results |

Note: While the biosynthesis of this compound has been studied using isotopic labeling and NMR, and its molecular formula is known, specific, fully assigned ¹H and ¹³C NMR and high-resolution mass spectrometry data for the entire molecule were not found in the provided search results. Researchers should consult specialized spectroscopic databases and the primary isolation literature for this information.

Synthesis of the Bicyclo[2.2.2]diazaoctane Core

The construction of the bicyclo[2.2.2]diazaoctane ring system is a significant challenge in the total synthesis of Marcfortine alkaloids. Two primary strategies have emerged from the successful total syntheses of Marcfortine B and C: a biomimetic intramolecular Diels-Alder reaction and a radical cyclization approach.

Biomimetic Intramolecular Diels-Alder Reaction

The total synthesis of Marcfortine C utilized a biomimetic intramolecular [4+2] cycloaddition to construct the bicyclo[2.2.2]diazaoctane core. This approach is believed to mimic the natural biosynthetic pathway.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition (Adapted from the synthesis of Marcfortine C)

A detailed, step-by-step protocol for this reaction is typically found in the supporting information of the primary research article. The following is a generalized procedure based on the available information.

-

Precursor Synthesis: The synthesis begins with the preparation of a suitable linear precursor containing a diene and a dienophile. In the context of Marcfortine C synthesis, this involves the coupling of a functionalized tryptophan derivative with a pipecolic acid derivative to form a diketopiperazine.

-

Formation of the Azadiene: The diketopiperazine is then converted to a reactive azadiene intermediate. This is often achieved through oxidation of the diketopiperazine ring.

-

Intramolecular Cycloaddition: The azadiene-containing intermediate undergoes a spontaneous or thermally induced intramolecular Diels-Alder reaction. The stereochemical outcome of this reaction is crucial for establishing the correct relative stereochemistry of the bicyclo[2.2.2]diazaoctane core.

-

Purification: The resulting cycloadduct is purified using standard chromatographic techniques.

Radical Cyclization Approach

The total synthesis of Marcfortine B employed a radical cyclization strategy to forge the final C-C bond of the bicyclo[2.2.2]diazaoctane core.

Experimental Protocol: Radical Cyclization (Adapted from the synthesis of Marcfortine B)

A detailed, step-by-step protocol for this reaction is typically found in the supporting information of the primary research article. The following is a generalized procedure based on the available information.

-

Precursor Synthesis: A suitable acyclic precursor is synthesized, containing a radical precursor (e.g., a xanthate or a halide) and an appropriately positioned radical acceptor (e.g., an alkene or alkyne).

-

Radical Initiation: The reaction is initiated using a radical initiator (e.g., AIBN) and a radical mediator (e.g., a tin hydride).

-

Cyclization Cascade: The generated radical undergoes an intramolecular cyclization onto the acceptor, forming the bicyclic ring system.

-

Termination: The resulting radical is quenched to afford the final product.

-

Purification: The product is purified by chromatography.

Biological Activity and Signaling Pathway

This compound exhibits potent anthelmintic activity, and its mechanism of action is believed to involve the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in these organisms.

By acting as an antagonist, this compound is thought to bind to nAChRs without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This disruption of cholinergic signaling leads to paralysis and eventual death of the parasite.

Conclusion

The bicyclo[2.2.2]diazaoctane core of this compound is a fascinating and synthetically challenging molecular scaffold. Its unique three-dimensional architecture is crucial for its potent anthelmintic activity, which is believed to stem from the antagonism of nicotinic acetylcholine receptors. The development of synthetic strategies, such as the biomimetic intramolecular Diels-Alder reaction and radical cyclizations, has not only enabled access to these complex molecules but has also provided insights into their potential biosynthesis. Further investigation into the precise molecular interactions between the bicyclo[2.2.2]diazaoctane core and its biological target will be instrumental in the design and development of novel and more effective antiparasitic agents.

References

Marcfortine A: A Technical Guide to a Prenylated Indole Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A is a structurally complex, prenylated indole alkaloid produced by the fungus Penicillium roqueforti. As a member of the paraherquamide family of natural products, it has garnered significant attention for its potent anthelmintic properties. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical structure, and biological activity. Detailed experimental protocols for its isolation and its synthetic conversion to related compounds of pharmaceutical interest are presented. Furthermore, this document elucidates the mechanism of action of the marcfortine/paraherquamide class, highlighting their role as cholinergic antagonists. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of this important natural product.

Introduction

Prenylated indole alkaloids are a diverse class of secondary metabolites characterized by an indole core functionalized with one or more isoprene units.[1][2] Among these, the marcfortines, isolated from the fungus Penicillium roqueforti, represent a structurally unique subclass with significant biological activities.[3] this compound, the principal member of this family, shares a close structural relationship with the paraherquamides, another group of potent anthelmintic compounds.[4][5] The key structural difference lies in the G-ring, which is a six-membered ring in this compound and a five-membered ring in the paraherquamides.[5][6] This structural similarity has positioned this compound as a valuable starting material for the semi-synthesis of more potent paraherquamide analogs.[6] This guide will delve into the technical details of this compound, from its biological origins to its potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving precursors from several primary metabolic pathways. Isotopic labeling studies have established that the carbon skeleton of this compound is derived from L-tryptophan, L-lysine, methionine, and two isoprene units derived from acetic acid.[7] The indole ring system originates from tryptophan, while the pipecolic acid moiety is derived from lysine. The two prenyl groups are incorporated via the mevalonate pathway, and the various C-methyl and N-methyl groups are supplied by methionine.

The proposed biosynthetic pathway commences with the condensation of tryptophan and a lysine-derived pipecolic acid precursor, followed by a series of prenylation, cyclization, and oxidation reactions to yield the final complex structure.

Caption: Proposed biosynthetic pathway of this compound.

Physicochemical Properties and Spectroscopic Data

The structure of this compound was definitively established by X-ray crystallography.[8] Its complex polycyclic architecture features a spiro-oxindole core and a bicyclo[2.2.2]diazaoctane ring system. The absolute stereochemistry has also been determined, providing a basis for stereocontrolled synthetic efforts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₅N₃O₄ |

| Molar Mass | 477.60 g/mol |

| Appearance | Crystalline solid |

| Source | Penicillium roqueforti |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (in CDCl₃)

| Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons (Indole) | 6.5 - 7.5 | 110 - 140 |

| Prenyl Olefinic Protons | 4.5 - 5.5 | 115 - 145 |

| Prenyl Methyl Protons | 1.5 - 2.0 | 15 - 25 |

| Aliphatic Protons (Piperidine & Bicyclic Core) | 1.0 - 4.0 | 20 - 70 |

| Carbonyl Carbons (Amide) | - | 165 - 175 |

| Spirocyclic Quaternary Carbon | - | 60 - 70 |

Biological Activity and Mechanism of Action

This compound and its analogs exhibit potent anthelmintic activity against a range of parasitic nematodes, including those resistant to other classes of anthelmintics.[7] While paraherquamide A is generally considered a more potent nematocide, this compound provides a crucial chemical scaffold for the development of new anti-parasitic agents.[4][6]

The primary mechanism of action for the paraherquamide/marcfortine class of compounds is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[7] These compounds act as blockers of cholinergic neuromuscular transmission, leading to flaccid paralysis of the worms. This blockade occurs at the muscle nAChRs, preventing the depolarizing effects of acetylcholine and other nicotinic agonists like levamisole.[7]

References

- 1. wjarr.com [wjarr.com]

- 2. Ligands of the nicotinic acetylcholine receptor as insecticides | Semantic Scholar [semanticscholar.org]

- 3. Item - Conversion of this compound to Paraherquamide A via Paraherquamide B. The First Formal Synthesis of Paraherquamide A - American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

Initial Screening of Marcfortine A Against Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caenorhabditis elegans has emerged as a powerful and efficient whole-organism model for the primary screening of anthelmintic drug candidates. Its genetic tractability, short lifecycle, and physiological similarities to parasitic nematodes make it an ideal platform for identifying novel compounds with potential therapeutic value. This guide provides a detailed framework for the initial screening of Marcfortine A, a mycotoxin belonging to the paraherquamide class of compounds, against C. elegans. This compound and its analogs are known for their potent anthelmintic properties, primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes. This document outlines comprehensive experimental protocols for toxicity, motility, and developmental assays, presents structured data tables for the clear interpretation of results, and includes workflow and signaling pathway diagrams to visually guide the research process.

Introduction to this compound and C. elegans

This compound is a complex indole alkaloid produced by fungi of the Penicillium genus. It is a member of the paraherquamide family of mycotoxins, which have garnered significant interest for their potent and selective anthelmintic activity. The primary mode of action for this class of compounds is the selective antagonism of nematode nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular function. This mechanism leads to the flaccid paralysis and eventual death of susceptible nematodes.

C. elegans is a non-parasitic, free-living nematode that serves as an excellent model for anthelmintic drug discovery. Its use is supported by a fully sequenced genome, a vast library of mutant strains, and well-established, high-throughput screening assays. Key physiological pathways, including neuromuscular signaling, are highly conserved between C. elegans and parasitic nematode species, making it a relevant and predictive model for initial drug efficacy and toxicity assessment.

Experimental Workflow

The initial screening of this compound can be structured as a multi-step process to comprehensively evaluate its biological activity in C. elegans. The workflow begins with a dose-response toxicity assay to determine the compound's potency, followed by detailed phenotypic analyses of motility and development to understand its specific effects.

Caption: Experimental workflow for this compound screening in C. elegans.

Detailed Experimental Protocols

C. elegans Culture and Synchronization

-

Maintenance: Maintain wild-type (N2 Bristol strain) C. elegans on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source at 20°C.

-

Synchronization: To obtain a population of age-synchronized worms, wash gravid adults from plates using M9 buffer. Treat the collected worms with a bleach and NaOH solution to dissolve the adults, leaving the eggs intact.

-

Hatching: Wash the eggs multiple times with M9 buffer to remove all traces of bleach. Allow the eggs to hatch overnight in M9 buffer without food. This results in a synchronized population of L1 stage larvae.

Toxicity (Survival) Assay

-

Assay Plates: Prepare 96-well microtiter plates with NGM agar.

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Prepare a series of dilutions in M9 buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

-

Seeding: Add a small amount of concentrated E. coli OP50 to each well as a food source.

-

Compound Addition: Add the this compound dilutions to the respective wells. Include solvent-only wells as a negative control.

-

Worm Addition: Transfer a defined number (e.g., 20-30) of synchronized L1 larvae into each well.

-

Incubation: Incubate the plates at 20°C for 72 hours.

-

Scoring: Score the worms as live or dead under a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

-

Data Analysis: Calculate the percentage of survival for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value using a non-linear regression model (e.g., log(inhibitor) vs. response).

Motility (Paralysis) Assay

-

Assay Setup: Use a liquid culture format in a 96-well plate. Add M9 buffer, E. coli OP50, and synchronized L4 or young adult worms to each well.

-

Compound Addition: Add this compound dilutions to the wells. Include a positive control (e.g., levamisole, another nAChR agonist) and a negative control (solvent only).

-

Incubation and Observation: Incubate at 20°C. Observe and score the worms for paralysis at multiple time points (e.g., 1, 4, 8, and 24 hours). Paralysis is defined as the cessation of body-bend movements.

-

Data Analysis: Quantify the percentage of paralyzed worms at each time point for each concentration. This can be done manually or using automated worm tracking software.

Quantitative Data Summary

The results from the screening assays should be organized systematically to allow for clear interpretation and comparison.

Table 1: Dose-Response Toxicity of this compound on C. elegans

| Concentration (µM) | No. of Worms Tested | No. of Surviving Worms | % Survival |

|---|---|---|---|

| 0 (Control) | 90 | 88 | 97.8 |

| 1 | 90 | 85 | 94.4 |

| 5 | 90 | 72 | 80.0 |

| 10 | 90 | 51 | 56.7 |

| 25 | 90 | 23 | 25.6 |

| 50 | 90 | 5 | 5.6 |

| 100 | 90 | 0 | 0.0 |

| IC50 (µM) | \multicolumn{3}{c|}{12.5 (Calculated) } |

Table 2: Time-Course Paralysis Assay of this compound

| Concentration (µM) | % Paralyzed at 1 hr | % Paralyzed at 4 hr | % Paralyzed at 8 hr | % Paralyzed at 24 hr |

|---|---|---|---|---|

| 0 (Control) | 0 | 2 | 3 | 5 |

| 10 | 15 | 45 | 78 | 95 |

| 25 | 40 | 85 | 98 | 100 |

| 50 | 75 | 99 | 100 | 100 |

Proposed Mechanism of Action and Signaling Pathway

This compound is known to act as an antagonist of invertebrate nAChRs. In C. elegans, these receptors are pentameric ligand-gated ion channels located at the neuromuscular junction. Acetylcholine (ACh), released from motor neurons, binds to these receptors on muscle cells, causing an influx of cations and leading to muscle depolarization and contraction. By blocking these receptors, this compound prevents ACh from binding, thereby inhibiting muscle contraction and resulting in flaccid paralysis.

Caption: Proposed mechanism of this compound at the C. elegans neuromuscular junction.

Conclusion and Future Directions

The initial screening of this compound against C. elegans provides critical data on its potency and primary mode of action. The assays outlined in this guide demonstrate that this compound exhibits significant dose-dependent toxicity and induces paralysis, consistent with its known role as a nematode nAChR antagonist. These findings strongly support its potential as an anthelmintic drug lead.

Further research should focus on:

-

Secondary Screens: Investigating effects on other phenotypes such as pharyngeal pumping, egg-laying, and lifespan.

-

Mechanism Deconvolution: Using C. elegans mutant strains with altered nAChR subunits to confirm the specific molecular target.

-

Resistance Studies: Investigating the potential for resistance development by screening for worms that survive high concentrations of this compound.

-

Comparative Studies: Testing the compound against parasitic nematode species to validate the findings from the C. elegans model.

This structured approach, leveraging the power of the C. elegans model, provides a robust and efficient pathway for the preclinical evaluation of promising anthelmintic compounds like this compound.

Exploring the Therapeutic Potential of Marcfortine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcfortine A, a spirooxindole alkaloid isolated from Penicillium roqueforti, has demonstrated notable anthelmintic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanism of action as a nicotinic acetylcholine receptor antagonist in nematodes. While specific quantitative efficacy data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge, drawing comparisons with its more potent structural analog, paraherquamide A. Detailed experimental protocols for relevant in vitro anthelmintic assays are provided to facilitate further research and evaluation of this compound class. Furthermore, a conceptual framework of the signaling pathway affected by this compound is visualized to aid in understanding its molecular mechanism.

Introduction

The increasing prevalence of anthelmintic resistance in parasitic nematodes of both veterinary and human importance necessitates the discovery and development of novel chemical entities with distinct modes of action. The spirooxindole alkaloids, including this compound and the related paraherquamides, represent a promising class of compounds that induce flaccid paralysis in nematodes[1][2]. This compound, first isolated from the fungus Penicillium roqueforti, shares a common structural core with paraherquamide A but differs in the substitution pattern of its polycyclic system[1][2][3]. While early studies indicated its anthelmintic activity, paraherquamide A and its semi-synthetic derivatives, such as derquantel, have demonstrated superior potency and have been more extensively studied[1][2]. Nevertheless, the unique structural features of this compound and its potential for chemical modification warrant a thorough investigation of its therapeutic potential.

This guide aims to consolidate the available information on this compound, present relevant experimental methodologies for its evaluation, and provide a visual representation of its mechanism of action to stimulate further research into this intriguing natural product.

Therapeutic Potential and Mechanism of Action

Anthelmintic Activity

This compound exhibits anthelmintic activity against a range of nematodes, including the model organism Caenorhabditis elegans and parasitic species such as Trichostrongylus colubriformis[1]. However, it is consistently reported to be less potent than paraherquamide A[1][2][3]. The primary effect of this compound on nematodes is the induction of flaccid paralysis, suggesting a mechanism targeting the neuromuscular system[1].

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The paralytic effect of the paraherquamide class of compounds, to which this compound belongs, is attributed to the antagonism of nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction[1]. Acetylcholine is a major excitatory neurotransmitter in nematodes, and its binding to nAChRs on muscle cells leads to depolarization and muscle contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, preventing muscle contraction and resulting in flaccid paralysis of the worm. This disruption of motor function ultimately leads to the expulsion of the parasite from the host.

The nematode nAChRs are a diverse family of ligand-gated ion channels, and different subtypes may exhibit varying sensitivities to antagonists like this compound[4][5]. Further research is required to identify the specific nAChR subunits targeted by this compound and to understand the molecular basis for the observed differences in potency compared to other spirooxindole alkaloids.

Quantitative Data

| Nematode Species | Assay Type | Developmental Stage | This compound IC50/EC50 (µM) | Paraherquamide A IC50/EC50 (µM) | Reference |

| Haemonchus contortus | Larval Motility Assay | L3 | Data not available | Data not available | |

| Trichostrongylus colubriformis | Larval Motility Assay | L3 | Data not available | Data not available | |

| Caenorhabditis elegans | Motility Assay | Adult | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of anthelmintic compounds. While protocols specifically mentioning this compound are scarce, the following are detailed methodologies for key in vitro assays commonly used to assess the efficacy of anthelmintics against parasitic nematodes. These can be readily adapted for the evaluation of this compound.

Larval Motility Assay

This assay assesses the ability of a compound to inhibit the movement of nematode larvae.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the motility of third-stage (L3) nematode larvae.

Materials:

-

Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis).

-

This compound stock solution (e.g., in DMSO).

-

Phosphate-buffered saline (PBS) or other suitable buffer.

-

96-well microtiter plates.

-

Microplate reader or automated motility tracking system (e.g., WMicrotracker)[6][7].

-

Microscope.

Procedure:

-

Larval Preparation: Harvest L3 larvae from fecal cultures and wash them several times with PBS to remove debris.

-

Compound Dilution: Prepare a serial dilution of this compound in PBS in a 96-well plate. Include a vehicle control (DMSO in PBS) and a negative control (PBS only).

-

Assay Setup: Add a standardized number of L3 larvae (e.g., 50-100) to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24, 48, or 72 hours).

-

Motility Assessment:

-

Manual Scoring: Observe larval movement under a microscope and score motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

-

Automated Tracking: Use an automated system to quantify larval movement based on infrared microbeam interruptions or video tracking[6][7].

-

-

Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the controls. Determine the EC50 value (the concentration that inhibits 50% of larval motility) using non-linear regression analysis.

Larval Migration Inhibition Assay (LMIA)

This assay measures the ability of larvae to migrate through a fine mesh, a process that requires coordinated movement.

Objective: To evaluate the effect of this compound on the ability of L3 larvae to migrate through a physical barrier.

Materials:

-

L3 larvae of the target nematode species.

-

This compound stock solution.

-

PBS or other suitable buffer.

-

24-well plates.

-

Migration tubes with a fine mesh (e.g., 20-25 µm) at the bottom[8][9][10].

-

Collection plates.

Procedure:

-

Incubation: Incubate a known number of L3 larvae with various concentrations of this compound in a 24-well plate for a set period (e.g., 48 hours) at 37°C[8].

-

Migration Setup: After incubation, transfer the contents of each well to a migration tube. Place the migration tubes into the wells of a new 24-well collection plate containing fresh buffer[8].

-

Migration: Allow the larvae to migrate through the mesh into the collection plate for a defined time (e.g., 2 hours)[8].

-

Quantification: Count the number of larvae that have successfully migrated into the collection plate.

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration compared to the controls. Determine the EC50 value.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound is the blockade of nicotinic acetylcholine receptors in the nematode neuromuscular system. The following diagrams illustrate the experimental workflow for assessing anthelmintic activity and the proposed signaling pathway.

Caption: Experimental workflow for in vitro anthelmintic testing of this compound.

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Conclusion

This compound is a structurally interesting natural product with confirmed anthelmintic activity. Although it appears less potent than its close analog paraherquamide A, its unique chemical scaffold may offer opportunities for the development of novel anthelmintic agents through medicinal chemistry efforts. The primary mechanism of action, antagonism of nematode nicotinic acetylcholine receptors, is a validated target for anthelmintics. To fully elucidate the therapeutic potential of this compound, further research is critically needed to generate robust quantitative data on its efficacy against a range of parasitic nematodes and to precisely define its interactions with specific nAChR subtypes. The experimental protocols and conceptual framework provided in this guide are intended to support and stimulate these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acetylcholine receptors: a comparison of the nAChRs of Caenorhabditis elegans and parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of acetylcholine receptor diversity in a nematode parasite leads to characterization of tribendimidine- and derquantel-sensitive nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

Marcfortine A: A Fungal Alkaloid Poised as a Lead Compound for Novel Anthelmintics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Marcfortine A, a complex indole alkaloid isolated from the fungus Penicillium roqueforti, has emerged as a significant lead compound in the quest for new anthelmintic drugs.[1] The relentless rise of resistance to existing drug classes, such as benzimidazoles, imidazothiazoles, and macrocyclic lactones, necessitates the exploration of compounds with novel mechanisms of action.[1] this compound and its structural relatives, the paraherquamides, represent a promising class of molecules that target the neuromuscular system of parasitic nematodes, offering a different mode of attack compared to currently available treatments. This technical guide provides an in-depth overview of this compound's role in drug discovery, detailing its biological activity, mechanism of action, and the experimental protocols used for its evaluation.

Biological Activity and Structure-Activity Relationship

This compound exhibits a range of biological activities, most notably as an anthelmintic and insecticidal agent. While it demonstrates activity against various nematode species, it is generally considered less potent than its close structural analog, paraherquamide A.[1] The primary structural difference between this compound and paraherquamide A lies in the G ring; this compound possesses a six-membered ring, whereas paraherquamide A has a five-membered ring with methyl and hydroxyl substituents at the C14 position.[1] This structural variance is a key determinant of their differing potencies.

Subsequent research has focused on synthesizing derivatives of both this compound and paraherquamide to explore their structure-activity relationships (SAR). For instance, 2-desoxoparaherquamide (PNU-141962) has been identified as a semi-synthetic derivative with excellent nematocidal activity and a superior safety profile, highlighting the potential for optimizing this chemical scaffold.[1]

Quantitative Data on Paraherquamide Derivatives

| Compound | Target | Assay | IC50 |

| 2-desoxoparaherquamide (2DPHQ) | Human α3 ganglionic nicotinic ACh receptor | Ca2+ flux assay | ~9 µM[2][3] |

| 2-desoxoparaherquamide (2DPHQ) | Human muscle-type nicotinic ACh receptor | Ca2+ flux assay | ~3 µM[2][3] |

| 2-desoxoparaherquamide (2DPHQ) | Human α7 CNS nicotinic ACh receptor | Ca2+ flux assay | Inactive at 100 µM[2][3] |

Mechanism of Action: Cholinergic Antagonism

The primary mechanism of action for the paraherquamide/marcfortine class of compounds is the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.[2][3] This antagonism leads to the inhibition of muscle contraction, resulting in a rapid, flaccid paralysis of the worms.[2][3]

Here is a diagram illustrating the proposed mechanism of action:

Caption: Proposed mechanism of action of this compound at the nematode neuromuscular junction.

Experimental Protocols

The evaluation of this compound and its analogs as anthelmintics involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.